3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Description
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a quinoxaline derivative characterized by a partially saturated bicyclic ring system with a methyl group at position 3, a ketone at position 2, and a carboxylic acid substituent at position 6 (Figure 1). Quinoxalines are heterocyclic compounds with broad applications in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.
Properties
CAS No. |
103039-19-6 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-9(13)12-7-3-2-6(10(14)15)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) |
InChI Key |
BUKAITPVOQPVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline with suitable carboxylating agents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid exhibits several biological activities:
Anticancer Properties
This compound has shown significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 3-Methyl Derivative | HeLa | 0.126 |
| 3-Methyl Derivative | SMMC-7721 | 0.071 |
| 3-Methyl Derivative | K562 | 0.164 |
These derivatives inhibit tubulin polymerization, a crucial process for cell division, leading to apoptosis in cancer cells.
Antimicrobial Activity
Studies have indicated that derivatives of this compound possess antimicrobial properties, making them potential candidates for the development of new antibiotics.
Study on PARP Inhibition
A notable study focused on quinoxaline derivatives as inhibitors of PARP (Poly (ADP-ribose) polymerase). Some derivatives exhibited nanomolar IC₅₀ values against PARP-1 (e.g., IC₅₀ = 3.05 nM), indicating strong inhibitory potential compared to standard drugs like Olaparib.
Future Directions in Research
The ongoing research on this compound suggests several avenues for future exploration:
- Optimization of Derivatives : Enhancing potency and selectivity against various biological targets.
- Exploration of Additional Biological Activities : Investigating potential applications in treating other diseases such as inflammation or infections.
- In Vivo Studies : Assessing pharmacokinetics and toxicity profiles to evaluate safety and efficacy in clinical settings.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Core Structural Variations
Quinoxaline derivatives differ in ring saturation, substituent positions, and functional groups. Key structural analogs include:
Key Observations :
- Substituent Effects: The methyl group at position 3 increases lipophilicity, which may enhance membrane permeability compared to the non-methylated analog . Sulfonohydrazide derivatives (e.g., 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide) exhibit stronger antibacterial activity (MIC: 0.0313–0.250 mg/mL) due to the sulfonyl group’s electron-withdrawing properties, which enhance interactions with bacterial enzymes . Ethyl substitutions (e.g., (2R)-2-ethyl analog) introduce chirality, affecting stereoselective interactions with targets like tubulin .
Challenges :
- The tetrahydroquinoxaline core requires careful control of reducing agents to avoid over-saturation.
- Sulfonohydrazide synthesis involves hazardous reagents (e.g., chlorosulfonic acid), complicating large-scale production .
Physicochemical Properties
| Property | 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid | 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid | 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide |
|---|---|---|---|
| Molecular Formula | C10H10N2O3 | C9H8N2O3 | C9H10N4O3S2 |
| Molecular Weight (g/mol) | 206.20 | 192.17 | 286.33 |
| Solubility | Moderate in DMSO, methanol | High in polar solvents | Low in water, soluble in DMSO |
| Predicted LogP | 1.2 | 0.8 | 2.5 |
Notes:
- The methyl group increases LogP by 0.4 units compared to the non-methylated analog, suggesting improved lipid bilayer penetration .
- Sulfonohydrazide derivatives exhibit lower aqueous solubility due to the bulky sulfonyl group .
Antiproliferative Activity
Antibacterial Activity
- Sulfonohydrazide Derivatives: Broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC: 0.0313–0.250 mg/mL), outperforming carboxylic acid analogs .
- Carboxylic Acid Derivatives: Limited direct antimicrobial activity, but serve as precursors for bioactive esters and amides .
Coordination Chemistry
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid: Used in metal-organic frameworks (MOFs) for photonic applications due to its chelating carboxyl and ketone groups .
Biological Activity
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
- Chemical Formula: C10H10N2O3
- Molecular Weight: 206.20 g/mol
- CAS Number: 103039-19-6
- IUPAC Name: this compound
Biological Activity Overview
Research has demonstrated that derivatives of this compound exhibit various biological activities:
Antiproliferative Activity
A study synthesized several N-substituted derivatives and evaluated their antiproliferative effects against various cancer cell lines. Notably:
- Compound 13d showed significant activity against HeLa (IC50 = 0.126 μM), SMMC-7721 (IC50 = 0.071 μM), and K562 (IC50 = 0.164 μM) cell lines.
- The compound inhibited tubulin polymerization (IC50 = 3.97 μM), arrested the cell cycle at the G2/M phase, and induced apoptosis in these cells .
The mechanism of action for these compounds involves:
- Inhibition of Tubulin Polymerization: The binding mode at the colchicine site suggests that these compounds can disrupt microtubule dynamics essential for cell division.
- Cell Cycle Arrest: The observed G2/M phase arrest indicates a potential target for cancer therapy by preventing cells from progressing through critical checkpoints.
- Induction of Apoptosis: Increased apoptosis was noted in treated cells, highlighting a pathway for cancer cell death .
Case Studies and Research Findings
Safety Information
Safety data indicate that while the compound exhibits promising biological activity, it also requires caution due to potential hazards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
